Ethyl 2,3-dibromo-6-fluorobenzoate
CAS No.: 1805122-86-4
Cat. No.: VC2754494
Molecular Formula: C9H7Br2FO2
Molecular Weight: 325.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805122-86-4 |
|---|---|
| Molecular Formula | C9H7Br2FO2 |
| Molecular Weight | 325.96 g/mol |
| IUPAC Name | ethyl 2,3-dibromo-6-fluorobenzoate |
| Standard InChI | InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 |
| Standard InChI Key | VPLPUNQYWAIXNX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1Br)Br)F |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1Br)Br)F |
Introduction
Ethyl 2,3-dibromo-6-fluorobenzoate is a halogenated organic compound belonging to the benzoate class. It features a benzene ring with two bromine atoms at positions 2 and 3, a fluorine atom at position 6, and an ethyl ester group. This compound is notable for its unique chemical properties, which make it useful in various chemical and industrial applications.
Synthesis
Ethyl 2,3-dibromo-6-fluorobenzoate can be synthesized through an esterification reaction. The process typically involves reacting 2,3-dibromo-6-fluorobenzoic acid with ethanol in the presence of a catalyst like sulfuric acid. The reaction is often carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Chemical Reactions and Applications
Ethyl 2,3-dibromo-6-fluorobenzoate can undergo various chemical reactions, including hydrolysis to release the active benzoic acid derivative. The presence of bromine and fluorine atoms allows for diverse chemical interactions, influencing reactivity and biological activity.
Safety Information
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Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (If in eyes: Rinse cautiously with water for several minutes), P351 (Rinse with plenty of water), P338 (If eye irritation persists: Get medical advice/attention)
Research Findings
Research on halogenated compounds like Ethyl 2,3-dibromo-6-fluorobenzoate often focuses on their biological activities and chemical properties. The introduction of halogens such as bromine and fluorine can significantly alter a compound's physical and biological properties, making them useful in pharmaceutical and industrial applications.
Biological Activity
While specific biological activity data for Ethyl 2,3-dibromo-6-fluorobenzoate may be limited, similar halogenated compounds have shown potential in various biological applications. For instance, bromine substitutions in certain compounds have been found to enhance antiviral activity compared to chlorine or fluorine substitutions in specific contexts .
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